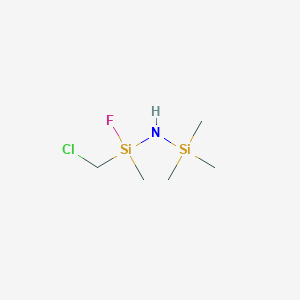
1-(Chloromethyl)-1-fluoro-1-methyl-N-(trimethylsilyl)silanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-1-fluoro-1-methyl-N-(trimethylsilyl)silanamine is an organosilicon compound characterized by the presence of both silicon and nitrogen atoms in its structure. This compound is notable for its unique combination of functional groups, which include a chloromethyl group, a fluoro group, and a trimethylsilyl group. These functional groups confer distinct chemical properties, making the compound valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-1-fluoro-1-methyl-N-(trimethylsilyl)silanamine typically involves the reaction of chloromethyltrimethylsilane with a suitable fluorinating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is usually maintained at low to moderate levels to ensure the stability of the reactants and products.
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large reactors equipped with temperature and pressure control systems. The process begins with the preparation of chloromethyltrimethylsilane, which is then reacted with a fluorinating agent in the presence of a catalyst. The reaction mixture is continuously stirred to ensure uniformity, and the product is purified through distillation or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions: 1-(Chloromethyl)-1-fluoro-1-methyl-N-(trimethylsilyl)silanamine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding silanes or amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The fluoro group can be oxidized to form fluorinated silanols or siloxanes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium tert-butoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are used as reducing agents, and the reactions are performed in anhydrous ether or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed, and the reactions are conducted in solvents like acetonitrile or dichloromethane.
Major Products Formed:
Substitution Reactions: Formation of substituted silanamines or silanols.
Reduction Reactions: Formation of silanes or amines.
Oxidation Reactions: Formation of fluorinated silanols or siloxanes.
科学的研究の応用
1-(Chloromethyl)-1-fluoro-1-methyl-N-(trimethylsilyl)silanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the development of new catalysts and reagents.
Biology: Investigated for its potential use in the modification of biomolecules and the development of novel drug delivery systems.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives. It is also used in the development of advanced materials with unique properties.
作用機序
The mechanism of action of 1-(Chloromethyl)-1-fluoro-1-methyl-N-(trimethylsilyl)silanamine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The presence of the trimethylsilyl group enhances its reactivity by stabilizing the transition state and facilitating the formation of reactive intermediates. The chloromethyl and fluoro groups contribute to the compound’s ability to participate in substitution and oxidation reactions, respectively.
類似化合物との比較
Chlorotrimethylsilane: Similar in structure but lacks the fluoro and methyl groups.
Fluorotrimethylsilane: Contains a fluoro group but lacks the chloromethyl and methyl groups.
Trimethylsilylamine: Contains a trimethylsilyl group but lacks the chloromethyl and fluoro groups.
Uniqueness: 1-(Chloromethyl)-1-fluoro-1-methyl-N-(trimethylsilyl)silanamine is unique due to the combination of chloromethyl, fluoro, and trimethylsilyl groups in its structure. This combination imparts distinct chemical properties, making it more versatile and reactive compared to similar compounds. The presence of multiple functional groups allows for a broader range of chemical reactions and applications, enhancing its utility in various fields of research and industry.
特性
CAS番号 |
113412-47-8 |
|---|---|
分子式 |
C5H15ClFNSi2 |
分子量 |
199.80 g/mol |
IUPAC名 |
chloro-[fluoro-methyl-(trimethylsilylamino)silyl]methane |
InChI |
InChI=1S/C5H15ClFNSi2/c1-9(2,3)8-10(4,7)5-6/h8H,5H2,1-4H3 |
InChIキー |
BOHPRKWJFUNDSO-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)N[Si](C)(CCl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


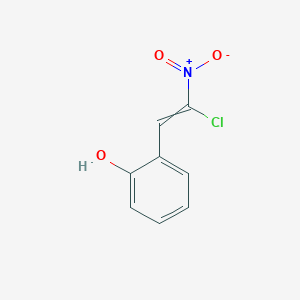
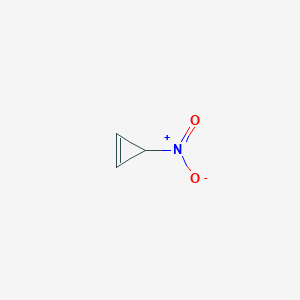
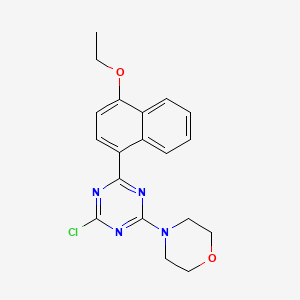
![3a,8a-Dihydroxy-1,3,3a,8a-tetrahydrocyclopenta[a]indene-2,8-dione](/img/structure/B14308248.png)
![2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid](/img/structure/B14308249.png)
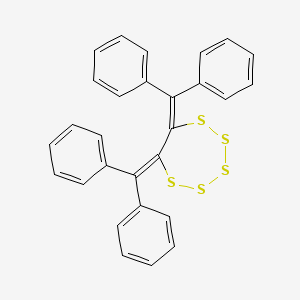
![2-[4-(Hydroxymethyl)-3-methoxyphenoxy]acetamide](/img/structure/B14308270.png)
![1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B14308275.png)
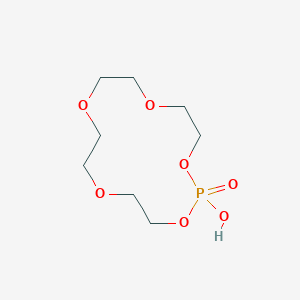
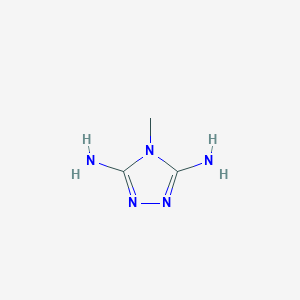
![(3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone](/img/structure/B14308293.png)
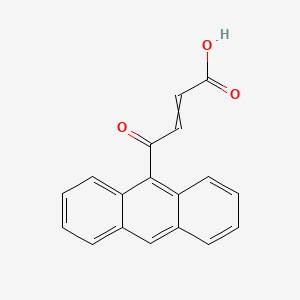
![1-[2,5-Dimethoxy-4-(2-phenylethenyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14308299.png)

